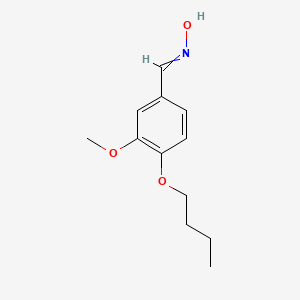

4-Butoxy-3-methoxybenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3-methoxybenzaldehyde oxime is a chemical compound with the molecular formula C12H17NO3 . It is a product for proteomics research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 208.109940 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Butoxy-3-methoxybenzaldehyde include a molecular weight of 208.26 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 319.9±22.0 °C at 760 mmHg, and a flash point of 138.3±8.8 °C .Scientific Research Applications

Crystal Structures and Molecular Interactions

4-Butoxy-3-methoxybenzaldehyde oxime and its derivatives have been studied for their unique crystal structures and intermolecular interactions. Research has delved into the configurations of these molecules, revealing various conformations and hydrogen-bonding patterns. For instance, the structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives have been analyzed, showing different arrangements and intermolecular hydrogen bonds generating chains and complex dimers (Gomes et al., 2018). Additionally, the synthesis and structural characterization of oxime-cyclotriphosphazene derivatives have been examined, highlighting their potential in multifunctional optoelectronic devices due to their dielectric properties (Koran et al., 2016).

Biological Activities

Oxime derivatives, including those related to this compound, have been recognized for their biological activities. Studies have been conducted on their larvicidal and fungicidal activities, revealing that some compounds exhibit significant effects against pests like Myzus persicae and fungi like Rhizoctonia solani (Zhang et al., 2013).

Biochemical Applications

The oxime and its derivatives have been involved in studies related to metabolism and biodistribution. For example, the metabolism of certain oxime derivatives has been studied, showing that these compounds are primarily excreted through the urinary pathway, with substances largely unchanged (Pham-Huu-Chanh et al., 1970). The radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including oxime derivatives, have also been explored to enhance PET imaging (Glaser et al., 2008).

Molecular Docking and Structural Analysis

Advanced computational techniques have been employed to understand the molecular interactions of this compound derivatives. Investigations into the structural and electronic properties, intermolecular interactions, and molecular docking behaviors of these compounds have been conducted, providing insights into their inhibitory activity and potential uses in various applications (Ghalla et al., 2018).

Properties

IUPAC Name |

(NE)-N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-16-11-6-5-10(9-13-14)8-12(11)15-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECLEGUQTFXNDS-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=NO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=N/O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![4-methoxy-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2403896.png)

![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)